molecular formula C19H18N2O3 B12921160 (E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate

(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate

Cat. No.: B12921160
M. Wt: 322.4 g/mol
InChI Key: JBFDOMJMCKPOSV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate is a synthetic organic compound that features an indazole moiety linked to a phenyl group via a vinyl bridge, with an ethoxy acetate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate typically involves a multi-step process:

    Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction involving o-phenylenediamine and a suitable aldehyde.

    Vinylation: The indazole is then subjected to a Heck reaction with a vinyl halide to introduce the vinyl group.

    Ether Formation: The phenoxy group is introduced through a nucleophilic substitution reaction with a phenol derivative.

    Acetylation: Finally, the ethoxy acetate group is attached via an esterification reaction using acetic anhydride and ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxide or diol derivatives.

    Reduction: Ethyl-substituted indazole derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The vinyl group may facilitate binding to hydrophobic pockets, enhancing the compound’s overall efficacy. Pathways involved could include inhibition of kinase activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate is unique due to its combination of an indazole core with a vinyl bridge and a phenoxy ethyl acetate group. This unique structure may confer specific binding properties and biological activities not seen in similar compounds.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenoxy]ethyl acetate

InChI

InChI=1S/C19H18N2O3/c1-14(22)23-12-13-24-16-9-6-15(7-10-16)8-11-19-17-4-2-3-5-18(17)20-21-19/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+

InChI Key

JBFDOMJMCKPOSV-DHZHZOJOSA-N

Isomeric SMILES

CC(=O)OCCOC1=CC=C(C=C1)/C=C/C2=NNC3=CC=CC=C32

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)C=CC2=NNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.